N-(4-(4-isopropylphenyl)thiazol-2-yl)propionamide
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Overview
Description
N-(4-(4-isopropylphenyl)thiazol-2-yl)propionamide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and applications. This compound features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Mechanism of Action
Target of Action
The compound N-(4-(4-isopropylphenyl)thiazol-2-yl)propionamide, also known as N-{4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}propanamide, is a thiazole derivative. Thiazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial and antiproliferative effects . The primary targets of these compounds are often bacterial cells and cancerous cells .
Mode of Action
The mode of action of thiazole derivatives is typically through interaction with their targets, leading to changes in the target cells. For instance, some thiazole derivatives have been found to block the biosynthesis of certain bacterial lipids . This can inhibit the growth and proliferation of the bacteria, leading to their eventual death .
Biochemical Pathways
The biochemical pathways affected by thiazole derivatives can vary depending on the specific compound and its targets. In the case of antimicrobial activity, the compounds may interfere with essential bacterial processes such as cell wall synthesis or protein production . For antiproliferative activity, the compounds may affect pathways involved in cell division and growth .
Pharmacokinetics
Thiazole derivatives are generally known for their good bioavailability .
Result of Action
The result of the action of this compound can be seen in its antimicrobial and antiproliferative effects. By inhibiting essential processes in bacterial and cancerous cells, the compound can effectively kill these cells or prevent their growth .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other substances in the environment can affect the compound’s efficacy. Additionally, the stability of the compound can be affected by factors such as temperature and pH .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-isopropylphenyl)thiazol-2-yl)propionamide typically involves the reaction of 4-isopropylbenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization to form the thiazole ring. The final step involves the acylation of the thiazole derivative with propionyl chloride to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. Optimization of reaction parameters such as temperature, solvent, and catalysts can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-(4-isopropylphenyl)thiazol-2-yl)propionamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the propionamide moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced amides or alcohols.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
N-(4-(4-isopropylphenyl)thiazol-2-yl)propionamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antibacterial, antifungal, and anti-inflammatory agent.
Medicine: Explored for its antitumor properties and potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole, ritonavir, abafungin, and bleomycin share the thiazole ring structure and exhibit similar biological activities.
Uniqueness
N-(4-(4-isopropylphenyl)thiazol-2-yl)propionamide is unique due to its specific substitution pattern, which imparts distinct biological properties. The presence of the isopropylphenyl group enhances its lipophilicity and potential interactions with biological targets, distinguishing it from other thiazole derivatives.
Properties
IUPAC Name |
N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c1-4-14(18)17-15-16-13(9-19-15)12-7-5-11(6-8-12)10(2)3/h5-10H,4H2,1-3H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGESRRPYJOBCIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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